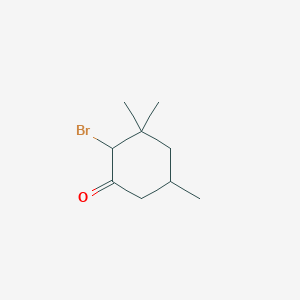
2-Bromo-3,3,5-trimethylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,3,5-trimethylcyclohexanone is an organic compound with the molecular formula C10H17BrO It is a brominated derivative of 3,3,5-trimethylcyclohexanone, characterized by the presence of a bromine atom at the second position of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3,5-trimethylcyclohexanone typically involves the bromination of 3,3,5-trimethylcyclohexanone. One common method is the reaction of 3,3,5-trimethylcyclohexanone with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as iron or aluminum bromide, can further enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3,5-trimethylcyclohexanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol, 2-Bromo-3,3,5-trimethylcyclohexanol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or ethanol, at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in these reactions. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran or diethyl ether, under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are employed. These reactions are often conducted in acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups, such as 2-Hydroxy-3,3,5-trimethylcyclohexanone, 2-Amino-3,3,5-trimethylcyclohexanone, and 2-Mercapto-3,3,5-trimethylcyclohexanone.
Reduction Reactions: 2-Bromo-3,3,5-trimethylcyclohexanol.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromo-3,3,5-trimethylcyclohexanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3,5-trimethylcyclohexanone involves its interaction with various molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules, leading to changes in their structure and function. Additionally, the carbonyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanone: The parent compound without the bromine atom.
2-Chloro-3,3,5-trimethylcyclohexanone: A chlorinated derivative with similar chemical properties.
2-Iodo-3,3,5-trimethylcyclohexanone: An iodinated derivative with higher reactivity due to the larger atomic size of iodine.
Uniqueness
2-Bromo-3,3,5-trimethylcyclohexanone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions and form covalent bonds with biomolecules, making it a valuable tool in chemical and biological research.
Properties
IUPAC Name |
2-bromo-3,3,5-trimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-6-4-7(11)8(10)9(2,3)5-6/h6,8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJDDOXLUJWMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(C1)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
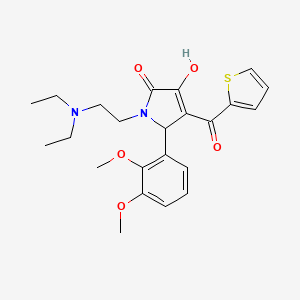

![4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol](/img/structure/B2567524.png)
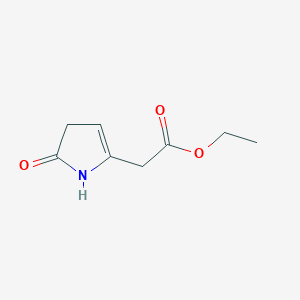

![2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2567527.png)
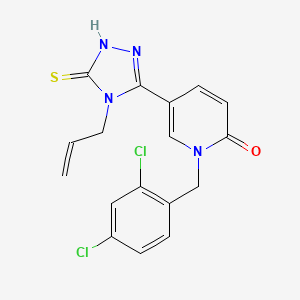


![ethyl 4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2567535.png)
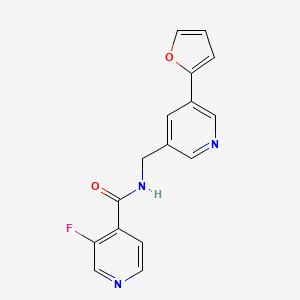
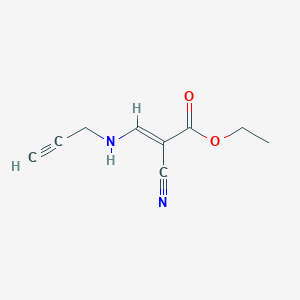
![1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2567541.png)
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2567544.png)
